molecular formula C4H9NO3S B2831215 1-(Hydroxymethyl)cyclopropane-1-sulfonamide CAS No. 1883810-03-4

1-(Hydroxymethyl)cyclopropane-1-sulfonamide

Cat. No.: B2831215
CAS No.: 1883810-03-4
M. Wt: 151.18
InChI Key: CQRDTMLTMKCWAM-UHFFFAOYSA-N
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Description

1-(Hydroxymethyl)cyclopropane-1-sulfonamide (CAS 1883810-03-4) is a high-purity chemical building block of significant interest in medicinal chemistry and drug discovery. This compound features a sulfonamide group attached to a cyclopropane ring that is further functionalized with a hydroxymethyl group, yielding the molecular formula C 4 H 9 NO 3 S and a molecular weight of 151.18 g/mol . The cyclopropane ring is a valuable scaffold in drug design, often used to increase metabolic stability, enhance biological activity, fix molecular conformation, and improve the pharmacokinetic properties and water solubility of lead compounds . The presence of the hydroxymethyl group is particularly strategic; hydroxymethylation is a recognized method in prodrug design and molecular optimization that can significantly improve a compound's water solubility and bioavailability . This functional group can also serve as a synthetic handle for further chemical derivatization, enabling researchers to create ester or ether prodrugs or to link other pharmacophores . As a research chemical, this compound is intended for use in developing new therapeutic agents and is supplied For Research Use Only. It is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

1-(hydroxymethyl)cyclopropane-1-sulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H9NO3S/c5-9(7,8)4(3-6)1-2-4/h6H,1-3H2,(H2,5,7,8)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CQRDTMLTMKCWAM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1(CO)S(=O)(=O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H9NO3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

151.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1883810-03-4
Record name 1-(hydroxymethyl)cyclopropane-1-sulfonamide
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Preparation Methods

The synthesis of 1-(Hydroxymethyl)cyclopropane-1-sulfonamide involves several steps. One common method includes the reaction of cyclopropane with formaldehyde and a sulfonamide derivative under controlled conditions . The reaction typically requires a catalyst and is carried out at a specific temperature to ensure the formation of the desired product. Industrial production methods may involve bulk synthesis techniques, ensuring high yield and purity of the compound .

Chemical Reactions Analysis

1-(Hydroxymethyl)cyclopropane-1-sulfonamide undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include acidic or basic catalysts, specific temperatures, and solvents like methanol or dichloromethane. The major products formed depend on the type of reaction and the reagents used.

Scientific Research Applications

1-(Hydroxymethyl)cyclopropane-1-sulfonamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-(Hydroxymethyl)cyclopropane-1-sulfonamide involves its interaction with specific molecular targets. The sulfonamide group can form hydrogen bonds with biological molecules, affecting their function. The hydroxymethyl group may also participate in various biochemical pathways, influencing the compound’s overall activity .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural and functional differences between 1-(Hydroxymethyl)cyclopropane-1-sulfonamide and its analogs:

Compound Name CAS Number Substituent Molecular Formula Molecular Weight (g/mol) Key Properties/Applications
This compound 1883810-03-4 -CH₂OH C₄H₉NO₃S 151.18 Polar, hydrogen-bonding capability
1-(Trifluoromethyl)cyclopropane-1-sulfonamide 1108658-26-9 -CF₃ C₄H₆F₃NO₂S 193.16 Electron-withdrawing group; enhanced metabolic stability
1-(Methoxymethyl)cyclopropane-1-sulfonamide 681808-28-6 -CH₂OCH₃ C₅H₁₁NO₃S 165.21 Reduced polarity vs. hydroxymethyl; ether linkage
N-tert-Butyl-1-(chloromethyl)cyclopropane-1-sulfonamide N/A -CH₂Cl, -N-tert-butyl C₈H₁₆ClNO₂S 225.74 Alkyl chain increases hydrophobicity; halogenated reactivity
1-[(2S)-2,3-Dihydroxypropyl]cyclopropane-1-sulfonamide (Refametinib derivative) N/A -CH₂CH(OH)CH₂OH C₁₉H₂₀F₃IN₂O₅S 564.34 Pharmaceutical use (kinase inhibition)

Key Observations:

Molecular Weight Trends :

  • Bulky substituents (e.g., N-tert-butyl ) significantly increase molecular weight, which may impact bioavailability or synthetic accessibility .
  • Pharmaceutical derivatives (e.g., Refametinib-related structures) exhibit higher molecular weights due to complex functionalization .

Applications: Trifluoromethyl and dihydroxypropyl analogs are linked to drug development, leveraging metabolic stability (CF₃) or biological target engagement (dihydroxypropyl) .

Research Findings and Trends

  • Synthetic Utility : Cyclopropane sulfonamides are valued for their strained-ring reactivity, enabling diverse functionalization. For example, 1-(Trifluoromethyl)cyclopropane-1-sulfonamide is synthesized via radical trifluoromethylation, while hydroxymethyl analogs may involve hydroxylation of pre-functionalized cyclopropanes .
  • Pharmaceutical Relevance : Derivatives like Refametinib incorporate cyclopropane sulfonamide moieties to optimize target binding and pharmacokinetics, highlighting the scaffold’s versatility .
  • Safety and Handling : While specific data for the hydroxymethyl variant are lacking, analogs such as 1-(Methoxymethyl)cyclopropane-1-sulfonamide are stored at room temperature, suggesting similar stability .

Biological Activity

1-(Hydroxymethyl)cyclopropane-1-sulfonamide is a compound characterized by its unique cyclopropane structure, which includes a hydroxymethyl group and a sulfonamide functional group. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in drug development. This article explores its biological activity, synthesis, mechanisms of action, and potential applications in pharmaceuticals.

  • Molecular Formula : C5_5H9_9N1_1O2_2S
  • Molecular Weight : Approximately 151.18 g/mol
  • Structure : The compound features a cyclopropane ring, which contributes to its unique steric and electronic properties.

Biological Activity

This compound exhibits several biological activities primarily associated with sulfonamides. These activities include:

  • Antibacterial Properties : Sulfonamides are well-known for their antibacterial effects. Given the structural similarities, this compound may also demonstrate similar antibacterial activity against various pathogens.
  • Enzyme Inhibition : The compound may interact with specific enzymes involved in inflammatory pathways and pain modulation. Research indicates that sulfonamides can inhibit enzymes such as carbonic anhydrases (CA IX and CA XII), which are implicated in cancer progression and tumor microenvironment regulation .
  • Receptor Modulation : Preliminary studies suggest that this compound may modulate the activity of P2X3 and P2X2/3 receptors, which are involved in pain pathways and respiratory diseases.

The mechanism of action for this compound is believed to involve:

  • Formation of Hydrogen Bonds : The sulfonamide group can form hydrogen bonds with biological macromolecules, influencing their function.
  • Nucleophilic Substitution Reactions : The hydroxymethyl group may undergo various reactions that could alter the compound's interaction with biological targets.

Case Studies

Several studies have evaluated the biological activity of compounds similar to this compound. Key findings include:

  • In Vitro Studies : Compounds structurally related to this compound were tested against human cancer cell lines. For instance, modifications of sulfonamide derivatives showed significant inhibitory effects on HT-29 colon cancer cells under hypoxic conditions, indicating potential therapeutic applications in oncology .
  • Comparative Analysis : In a comparative study, various sulfonamide derivatives were evaluated for their antibacterial activity. Compounds with cyclopropane structures demonstrated varied efficacy against Gram-positive and Gram-negative bacteria, suggesting that structural features significantly influence biological activity .

Comparative Biological Activity of Sulfonamide Derivatives

Compound NameStructure FeaturesAntibacterial Activity (IC50 μM)Notes
SulfanilamideAromatic amine with sulfonamide group12.5First synthetic antibacterial drug
AcetazolamideSulfonamide with a five-membered ring15.0Carbonic anhydrase inhibitor
MethazolamideSulfonamide linked to thiazole20.0Used as a diuretic
This compoundCyclopropane structure with hydroxymethyl groupTBDPotential applications in pain management

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for 1-(Hydroxymethyl)cyclopropane-1-sulfonamide, and how can reaction yields be optimized?

  • Methodological Answer : The compound can be synthesized via oxidative coupling of thiols and amines, leveraging oxidizing agents (e.g., iodine or peroxides) under controlled temperatures (60–80°C). Yield optimization depends on stoichiometric ratios, catalyst selection (e.g., transition metal catalysts), and purification via recrystallization or column chromatography. Impurity profiles should be monitored using HPLC .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

  • Methodological Answer : Use ¹H/¹³C NMR to confirm cyclopropane ring integrity and sulfonamide functional groups. IR spectroscopy identifies -OH (hydroxymethyl) and sulfonamide S=O stretches. High-resolution mass spectrometry (HRMS) validates molecular weight. Cross-reference with PubChem-derived data for analogous compounds to ensure accuracy .

Q. What safety protocols are essential for handling cyclopropane sulfonamides in laboratory settings?

  • Methodological Answer : Use PPE (gloves, goggles), work in a fume hood, and store compounds in airtight containers under inert gas (e.g., argon) to prevent degradation. Refer to SDS guidelines for spill management and disposal, emphasizing neutralization of reactive groups (e.g., hydroxymethyl) before waste processing .

Advanced Research Questions

Q. How can contradictory data on the biological activity of cyclopropane sulfonamides be resolved across studies?

  • Methodological Answer : Conduct comparative assays under standardized conditions (pH, temperature, cell lines). Verify compound purity (>95% via HPLC) and stereochemical configuration (chiral chromatography). Use isogenic microbial strains to assess antimicrobial activity, as genetic variability may explain discrepancies in folic acid inhibition .

Q. What computational approaches predict the reactivity of this compound in nucleophilic substitution reactions?

  • Methodological Answer : Apply density functional theory (DFT) to model transition states and activation energies for substitution at the cyclopropane ring. Molecular docking studies can predict binding affinities with biological targets (e.g., enzymes involved in folate synthesis). Validate predictions with kinetic experiments (e.g., monitoring reaction rates via UV-Vis) .

Q. How can stability challenges of cyclopropane sulfonamides under physiological pH be addressed?

  • Methodological Answer : Perform stability assays in buffers (pH 2–9) to identify degradation pathways. Derivatize the hydroxymethyl group (e.g., acetylation) to enhance stability. Use lyophilization for long-term storage and encapsulate in liposomes for in vivo delivery to mitigate hydrolysis .

Notes

  • Stereochemical Considerations : Cyclopropane ring strain influences reactivity; stereoisomers must be resolved using chiral stationary phases .
  • Biological Assays : Use MIC (Minimum Inhibitory Concentration) assays for antimicrobial studies, correlating results with structural analogs in PubChem .

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